Cas no 57915-78-3 (2,3-Dichlorobenzyl bromide)

2,3-Dichlorobenzyl bromide (CAS 69480-66-0) is a halogenated organic compound primarily used as a versatile intermediate in synthetic organic chemistry. Its reactive benzyl bromide moiety makes it valuable for nucleophilic substitution reactions, enabling the introduction of the 2,3-dichlorobenzyl group into target molecules. The compound is particularly useful in pharmaceutical and agrochemical research for constructing complex structures. Its high purity and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling is essential due to its lachrymatory and irritant properties. Storage recommendations include protection from moisture and light to maintain reactivity. This reagent is favored for its reliability in multi-step synthesis.
2,3-Dichlorobenzyl bromide structure
2,3-Dichlorobenzyl bromide structure
Product Name:2,3-Dichlorobenzyl bromide
CAS No:57915-78-3
MF:C7H5BrCl2
MW:239.924599409103
MDL:MFCD03701317
CID:366704
PubChem ID:2734602
Update Time:2025-05-19

2,3-Dichlorobenzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 2,3-DICHLOROBENZYL BROMIDE
    • 1-(bromomethyl)-2,3-dichloroBenzene
    • Benzene,1-(bromomethyl)-2,3-dichloro-
    • α-Bromo-2,3-dichlorotoluene
    • 2,3-dichlorobenzylbromide
    • alpha-Bromo-2,3-dichlorotoluene
    • Benzene, 1-(bromomethyl)-2,3-dichloro-
    • PVIGUZZDWGININ-UHFFFAOYSA-N
    • 1-bromomethyl-2,3-dichlorobenzene
    • CK1013
    • VZ34334
    • TRA0041423
    • LS11265
    • AS01831
    • 2,3-dichlorobenzyl bromide, Aldric
    • DTXSID30370384
    • A928755
    • 57915-78-3
    • SCHEMBL490393
    • A24702
    • 2,3-dichlorobenzyl bromide, AldrichCPR
    • FT-0690716
    • EN300-189970
    • AM20040762
    • AKOS005259290
    • MFCD03701317
    • D2920
    • DB-072392
    • 2,3-Dichlorobenzyl bromide
    • MDL: MFCD03701317
    • Inchi: 1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
    • InChI Key: PVIGUZZDWGININ-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=C(C=1Cl)Cl

Computed Properties

  • Exact Mass: 237.89500
  • Monoisotopic Mass: 237.895
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: White solid
  • Density: 1.679
  • Melting Point: 29-32
  • Boiling Point: 144°C/31mmHg(lit.)
  • Flash Point: 127.3±13.3 °C
  • Refractive Index: 1.597
  • PSA: 0.00000
  • LogP: 3.88830
  • Solubility: water

2,3-Dichlorobenzyl bromide Security Information

2,3-Dichlorobenzyl bromide Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,3-Dichlorobenzyl bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139027-5g
2,3-Dichlorobenzyl bromide
57915-78-3 ≥98.0%(GC)
5g
¥187.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139027-25g
2,3-Dichlorobenzyl bromide
57915-78-3 ≥98.0%(GC)
25g
¥867.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R013666-5g
2,3-Dichlorobenzyl bromide
57915-78-3 98%
5g
¥201 2024-05-22
TRC
D438580-50mg
2,3-Dichlorobenzyl Bromide
57915-78-3
50mg
$ 50.00 2022-06-05
TRC
D438580-100mg
2,3-Dichlorobenzyl Bromide
57915-78-3
100mg
$ 65.00 2022-06-05
TRC
D438580-500mg
2,3-Dichlorobenzyl Bromide
57915-78-3
500mg
$ 80.00 2022-06-05
Ambeed
A229765-1g
1-(Bromomethyl)-2,3-dichlorobenzene
57915-78-3 98%
1g
$7.0 2025-02-24
Ambeed
A229765-5g
1-(Bromomethyl)-2,3-dichlorobenzene
57915-78-3 98%
5g
$29.0 2025-02-24
Ambeed
A229765-10g
1-(Bromomethyl)-2,3-dichlorobenzene
57915-78-3 98%
10g
$57.0 2025-02-24
Ambeed
A229765-25g
1-(Bromomethyl)-2,3-dichlorobenzene
57915-78-3 98%
25g
$121.0 2025-02-24

2,3-Dichlorobenzyl bromide Production Method

Additional information on 2,3-Dichlorobenzyl bromide

Recent Advances in the Application of 2,3-Dichlorobenzyl Bromide (CAS: 57915-78-3) in Chemical Biology and Pharmaceutical Research

2,3-Dichlorobenzyl bromide (CAS: 57915-78-3) is a halogenated organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. The unique reactivity of the benzyl bromide moiety, combined with the electron-withdrawing effects of the chlorine substituents, makes this compound a valuable building block for medicinal chemistry.

A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2,3-dichlorobenzyl bromide as a precursor in the synthesis of potent kinase inhibitors. The researchers utilized this compound to introduce a dichlorobenzyl group into the core structure of the inhibitors, which significantly enhanced their binding affinity to target kinases. The study reported a series of derivatives with improved pharmacokinetic properties and reduced off-target effects, highlighting the potential of 2,3-dichlorobenzyl bromide in drug discovery. The findings suggest that this compound could play a pivotal role in the development of next-generation kinase inhibitors for cancer therapy.

In addition to its applications in drug synthesis, 2,3-dichlorobenzyl bromide has also been investigated as a tool for chemical biology. A 2022 study in ACS Chemical Biology described its use in the development of activity-based probes (ABPs) for studying enzyme function. The researchers designed ABPs incorporating 2,3-dichlorobenzyl bromide as a reactive warhead, enabling selective labeling and inhibition of target enzymes. This approach provided valuable insights into enzyme mechanisms and facilitated the identification of novel enzyme inhibitors. The study underscores the utility of 2,3-dichlorobenzyl bromide as a versatile reagent for probing biological systems.

Another notable application of 2,3-dichlorobenzyl bromide is in the synthesis of agrochemicals. A 2023 report in the Journal of Agricultural and Food Chemistry highlighted its use in the preparation of novel herbicides with improved efficacy and environmental safety. The researchers synthesized a series of herbicidal compounds using 2,3-dichlorobenzyl bromide as a key intermediate, achieving significant improvements in weed control and crop selectivity. These findings demonstrate the broad applicability of this compound beyond the pharmaceutical sector, extending to agricultural chemistry.

Despite its promising applications, the handling and use of 2,3-dichlorobenzyl bromide require careful consideration due to its reactivity and potential toxicity. Recent safety studies have emphasized the importance of proper storage, handling, and disposal procedures to minimize risks to researchers and the environment. Advances in green chemistry have also explored alternative synthetic routes to reduce the environmental impact of this compound. These efforts align with the growing emphasis on sustainable practices in chemical research and development.

In conclusion, 2,3-dichlorobenzyl bromide (CAS: 57915-78-3) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its unique chemical properties, makes it a key player in the development of novel therapeutics, agrochemicals, and chemical probes. Ongoing research is expected to further expand its applications and uncover new opportunities for innovation in these fields. Future studies should focus on optimizing its synthetic routes, improving safety profiles, and exploring its potential in emerging areas such as targeted drug delivery and biocatalysis.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD